molecular formula C12H18BNO4S B1473480 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid CAS No. 1449132-62-0

4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1473480
CAS No.: 1449132-62-0
M. Wt: 283.16 g/mol
InChI Key: ARVNTVVSGLEIAQ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid is a specialized phenylboronic acid derivative offered for research and further manufacturing applications. As a sulfonyl-substituted boronic acid, this compound is primarily valued as a key building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its molecular structure, which integrates a boronic acid functional group with a 4-methylpiperidine sulfonyl moiety, makes it a versatile intermediate for constructing complex molecules. While detailed mechanistic studies and specific biological activity data for this exact compound are not extensively published in the search results, compounds of this class are fundamentally important in pharmaceutical research and development. They are commonly employed in the synthesis of novel chemical entities for drug discovery programs, where they can be used to create carbon-carbon bonds, a critical step in assembling drug-like molecules and functional materials. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research and further manufacturing purposes and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVNTVVSGLEIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The interaction between this compound and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other proteins and biomolecules, potentially affecting their function and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling events. Furthermore, this compound has been reported to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, particularly enzymes. This compound acts as an enzyme inhibitor by binding to the active site of target enzymes, such as serine proteases, and forming a reversible covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent enzyme inhibition and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant toxicity or adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors, such as NADH and ATP, affecting their availability and utilization in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within the cell.

Biological Activity

4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 1449132-62-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H18BNO4SC_{12}H_{18}BNO_4S. The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

PropertyValue
Molecular Weight273.15 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In studies involving various cancer cell lines, including colon cancer cells, the compound has shown potential in inhibiting cell proliferation. For instance, structural activity relationship (SAR) studies have demonstrated that modifications in the arylsulfonamide moiety can significantly impact antiproliferative activity, suggesting that similar modifications could enhance the efficacy of this compound against cancer cells .

The mechanism of action for boronic acids often involves the inhibition of proteasomes or other cellular pathways critical for cancer cell survival. Specifically, the interaction of boronic acids with the proteasome can lead to the accumulation of pro-apoptotic factors, ultimately triggering apoptosis in cancer cells . This interaction may be enhanced by the presence of the piperidine and sulfonyl groups, which can influence binding affinity and specificity.

Case Studies

  • Colon Cancer Cell Lines : A study evaluated various TASIN analogs against colon cancer cell lines and found that modifications similar to those present in this compound significantly influenced cellular activity. The most potent analog exhibited an IC50 value of 4.8 nM, indicating strong antiproliferative effects .
  • Protein-Protein Interactions : Another research effort focused on using boronic acids as stabilizers for protein-protein interactions. The study highlighted how structural variations could enhance binding affinities for specific targets, suggesting potential applications in drug design .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that:

  • Electron-withdrawing groups enhance activity.
  • Bulky substituents at the para-position may reduce potency.

This information is crucial for optimizing the design of new derivatives with improved biological activity.

Pharmacokinetics

Studies on pharmacokinetic properties indicate that compounds with similar structures generally exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Stock Solution Preparation

The following table outlines the preparation of stock solutions for different concentrations:

Amount (mg)1 mM (mL)5 mM (mL)10 mM (mL)
13.530.710.35
517.663.531.77
1035.327.063.53

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study on TASIN analogs, which includes derivatives similar to 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid, demonstrated their effectiveness against colon cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship (SAR) analysis highlighted that modifications to the arylsulfonamide moiety can enhance potency against specific cancer types.

Protein-Protein Interaction Inhibition

The compound has been explored for its ability to inhibit protein-protein interactions, a crucial mechanism in various diseases, including cancers and neurodegenerative disorders. Fragment-based drug discovery approaches have identified leads that stabilize protein complexes, potentially leading to new therapeutic strategies .

Drug Development as a Boron-Based Therapeutic

Boronic acids have been utilized in developing drugs targeting proteasome inhibition, with some derivatives already approved for clinical use, such as bortezomib for multiple myeloma . The unique properties of boron-containing compounds allow them to interact with biological targets effectively, making them suitable candidates for further drug development.

Case Study 1: TASIN Analogs

In a study published in Nature Communications, researchers synthesized and evaluated TASIN analogs for their anticancer activity against various cell lines . The study found that certain modifications to the boronic acid structure significantly enhanced cytotoxic effects, suggesting that similar modifications to this compound could yield potent anticancer agents.

Case Study 2: Protein Interaction Stabilizers

A doctoral thesis from Eindhoven University of Technology discusses the discovery of protein-protein interaction stabilizers using fragment-based approaches . The findings suggest that compounds like this compound could serve as leads in developing inhibitors targeting specific protein interactions critical to disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related phenylboronic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid 1449132-62-0 C₁₂H₁₇BNO₄S 294.15 Para-substituted sulfonyl-piperidine; moderate steric hindrance
(2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid 150691-04-6 C₁₁H₁₆BNO₄S 277.13 Ortho-substituted sulfonyl-piperidine; higher steric hindrance
4-(Methylsulfonyl)phenylboronic acid 149104-88-1 C₇H₉BO₄S 200.02 Simpler para-methylsulfonyl group; strong electron-withdrawing effect
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid 1704064-04-9 C₁₅H₂₃BFNO₃ 295.16 Fluorine substituent and alkoxy linker; altered electronic profile
4-(Trifluoromethyl)phenylboronic acid N/A C₇H₆BF₃O₂ 209.93 Strong electron-withdrawing CF₃ group; high reactivity in cross-couplings

Research Findings

  • In Suzuki-Miyaura reactions, electron-withdrawing groups (e.g., sulfonyl, CF₃) enhance oxidative addition efficiency but may promote undesired homocoupling byproducts .
  • Steric bulk in piperidinylsulfonyl derivatives can suppress homocoupling, as observed in analogous compounds .

Preparation Methods

Starting Material Considerations

The preparation typically starts from a suitable sulfonyl chloride derivative of 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride or its corresponding halogenated aromatic precursor. The methylpiperidinyl moiety is introduced either prior to or after the sulfonylation step depending on the synthetic route.

Stepwise Preparation Method

A plausible detailed synthetic route based on analogous sulfonyl boronic acid preparations and the data available is as follows:

  • Synthesis of 4-(4-Methylpiperidin-1-yl)benzenesulfonyl Chloride:

    • The sulfonyl chloride precursor is prepared by sulfonation of the corresponding aryl compound followed by chlorination.
    • The 4-methylpiperidine group is introduced via nucleophilic substitution or sulfonamide formation.
  • Conversion to Sulfonyl Fluoride (Optional):

    • Sulfonyl chlorides can be converted to sulfonyl fluorides using potassium bifluoride (KHF2) in aqueous acetonitrile at room temperature, a step that enhances stability and reactivity for subsequent transformations.
  • Palladium-Catalyzed Borylation (Miyaura Borylation):

    • The aryl sulfonyl halide or sulfonyl fluoride is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2) as the boron source.
    • Catalysts such as Pd(dppf)Cl2 are employed under inert atmosphere conditions.
    • Reaction solvents typically include DMSO, MeOH, or mixtures thereof.
    • Reaction temperature is maintained around 50°C for 12–24 hours to ensure full conversion.
  • Hydrolysis of Boronic Ester to Boronic Acid:

    • The boronic ester intermediate is hydrolyzed to the free boronic acid using ammonium acetate and sodium periodate or aqueous acid treatment.
    • Purification is achieved by trituration or recrystallization using hexane/dichloromethane mixtures.
  • Final Purification and Storage:

    • The product is purified to high purity and stored at 2–8°C or frozen at -20°C to -80°C to maintain stability.
    • Stock solutions can be prepared in DMSO or other suitable solvents, with solubility enhanced by mild heating and sonication.

Detailed Stock Solution Preparation Data

The solubility and stock solution preparation for this compound are critical for practical applications. The following table summarizes preparation volumes for various stock concentrations based on the molecular weight (283.16 g/mol):

Stock Solution Concentration Amount of Compound Volume of Solvent (mL)
1 mM 1 mg 3.5316
1 mM 5 mg 17.6579
1 mM 10 mg 35.3157
5 mM 1 mg 0.7063
5 mM 5 mg 3.5316
5 mM 10 mg 7.0631
10 mM 1 mg 0.3532
10 mM 5 mg 1.7658
10 mM 10 mg 3.5316

Note: Solvent choice depends on solubility; DMSO is commonly used. Solutions should be stored in aliquots to avoid degradation by freeze-thaw cycles.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield/Notes
Sulfonyl chloride synthesis Sulfonation and chlorination of aryl precursor Dependent on starting material
Sulfonyl fluoride conversion KHF2 in aqueous acetonitrile, room temp ~98% yield (analogous compounds)
Miyaura borylation B2pin2, Pd(dppf)Cl2, DMSO/MeOH, 50°C, 24 h 80–90% yield (typical)
Boronic ester hydrolysis Ammonium acetate, sodium periodate or aqueous acid 60–70% yield
Purification Trituration with hexane/DCM mixture High purity product
Stock solution preparation DMSO or suitable solvent, heat and sonicate Concentrations from 1 to 10 mM

Q & A

Basic Questions

Q. What are the key synthetic routes for 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid, and how is purity validated?

  • Methodology : The compound can be synthesized via sequential sulfonylation and boronation. First, introduce the 4-methylpiperidine sulfonyl group to a phenyl precursor, followed by boronic acid installation using Miyaura borylation. Purity is typically verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, analogous sulfonylphenylboronic acids are characterized using 1^1H and 11^{11}B NMR to confirm boronic acid functionality and substituent placement .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methylpiperidinyl protons at δ ~1.2–2.8 ppm), while 11^{11}B NMR confirms boronic acid presence (δ ~25–35 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C12_{12}H17_{17}BNO4_4S has a monoisotopic mass of 269.0893 Da) .
  • Infrared (IR) Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm1^{-1}) and boronic acid (B-O, ~1320–1280 cm1^{-1}) groups .

Q. How should this compound be stored to prevent decomposition?

  • Methodology : Store under inert gas (argon/nitrogen) at 0–6°C to minimize boronic acid oxidation. Desiccants (e.g., molecular sieves) prevent hydrolysis. Stability studies on similar sulfonylphenylboronic acids suggest a shelf life of >6 months under these conditions .

Advanced Research Questions

Q. How does the 4-methylpiperidinylsulfonyl group influence electronic properties in cross-coupling reactions?

  • Methodology : The electron-withdrawing sulfonyl group activates the boronic acid for Suzuki-Miyaura coupling by polarizing the C-B bond. Computational studies (e.g., DFT) can quantify this effect. Experimentally, compare coupling rates with non-sulfonylated analogs. For example, 3-(piperidin-1-ylsulfonyl)phenylboronic acid exhibits enhanced reactivity in aryl-aryl bond formation .

Q. What strategies resolve discrepancies in reaction yields when using different catalytic systems?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) to identify optimal ligand-metal combinations.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while aqueous conditions stabilize boronic acids.
  • Additive Use : Bases (e.g., K2_2CO3_3) or phase-transfer agents (e.g., TBAB) enhance coupling efficiency. Contradictory results often arise from solvent/base mismatches, requiring systematic DOE (Design of Experiments) .

Q. How can regioselectivity be controlled in reactions involving this compound?

  • Methodology : The sulfonyl group directs electrophilic substitution to the para position. For cross-coupling, steric hindrance from the methylpiperidinyl group can favor coupling at less hindered sites. Use X-ray crystallography or NOESY NMR to confirm spatial orientation .

Q. What are the challenges in analyzing hydrolytic stability, and how are they addressed?

  • Methodology : Monitor boronic acid degradation via 11^{11}B NMR or LC-MS. Stabilization methods include:

  • pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent deprotonation and dimerization.
  • Protecting Groups : Use pinacol esters during storage, regenerating the boronic acid in situ .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data from different batches?

  • Methodology :

  • Reproducibility Checks : Verify synthesis protocols (e.g., reaction time, temperature) across batches.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidized boronic acids).
  • Collaborative Validation : Cross-check data with independent labs. For example, inconsistencies in sulfonyl group IR peaks may arise from residual solvents, requiring rigorous drying .

Q. Why do catalytic systems yield variable enantioselectivity in asymmetric reactions?

  • Methodology : The sulfonyl group’s steric bulk may clash with chiral ligands. Screen ligands (e.g., BINAP, Josiphos) and adjust reaction temperature. For instance, lower temperatures (e.g., –20°C) can enhance enantiomeric excess (ee) by slowing non-selective pathways .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC12_{12}H17_{17}BNO4_4S
Monoisotopic Mass269.0893 Da
Key NMR Signals (1^1H)δ 1.2–2.8 (piperidinyl CH3_3), δ 7.5–8.0 (aromatic)
Stability Storage0–6°C, inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
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4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid

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